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Quantitative Pharmacokinetic Parameters

The table below summarizes the key PK parameters of Voreloxin from a phase I clinical trial [1].

Parameter Value Details

Clearance 2 L/h/m² Low clearance [1]

Terminal Half-Life 22 hours Long elimination phase [1]

Volume of Distribution at
Steady State (Vss)

50 L/m² Exceeds total body water, indicates tissue
distribution [2]

Exposure Dose-
proportional

Increase in dose leads to proportional increase in
systemic exposure (AUC) [1]

Experimental Protocol for Pharmacokinetic
Assessment
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The PK data in the table was generated during a Phase I dose-escalation study in patients with

relapsed/refractory solid tumors [1]. The key methodological details are:

Study Design: Two dosing schedules were evaluated in separate studies: voreloxin administered
intravenously (IV) every 3 weeks (Study SPO-0001) and weekly for 3 weeks every 28 days (Study

SPO-0002) [1].
Dosing: The drug was administered as an intravenous infusion. The maximum tolerated dose (MTD)

was found to be schedule-dependent, established at 48 mg/m² for heavily pre-treated patients and 60
mg/m² for minimally pre-treated patients on the every-3-week schedule [1].

PK Data Collection: Blood samples were collected from patients at predetermined time points after
the start of the infusion. These samples were processed to obtain plasma [1].

Bioanalysis: Plasma concentrations of voreloxin were measured using a validated analytical method,
likely liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is standard

for quantifying small molecules in biological fluids [1].
PK Analysis: The plasma concentration-time data were analyzed using non-compartmental methods

to estimate the PK parameters, including clearance, half-life, and volume of distribution [1].

Visualizing Voreloxin's Pharmacokinetic Journey

The following diagram illustrates the workflow for determining these PK parameters and the compound's

distribution in the body.
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Voreloxin PK profile enables favorable dosing and tissue distribution.

Key Implications for Drug Development

The distinct PK profile of voreloxin has several important implications [2]:

Favorable Dosing Regimens: The long half-life supports less frequent intravenous dosing
schedules, which is a potential convenience benefit in a clinical setting.

Effective Tissue Distribution: The volume of distribution (50 L/m²) that exceeds total body water
suggests that voreloxin distributes well into tissues, which is crucial for reaching tumor sites.

Potential for Lower Toxicity: This volume of distribution is also at least eightfold lower than that of
the anthracycline daunomycin, suggesting a more limited distribution to normal tissues and a
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potentially lower risk for off-target organ toxicities, such as cardiotoxicity, which is a major limitation of

anthracyclines [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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